4-Hydroxy-cycloheptanecarboxylic acid methyl ester 4-Hydroxy-cycloheptanecarboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562255
InChI: InChI=1S/C9H16O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7-8,10H,2-6H2,1H3
SMILES: COC(=O)C1CCCC(CC1)O
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

4-Hydroxy-cycloheptanecarboxylic acid methyl ester

CAS No.:

Cat. No.: VC13562255

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-cycloheptanecarboxylic acid methyl ester -

Specification

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name methyl 4-hydroxycycloheptane-1-carboxylate
Standard InChI InChI=1S/C9H16O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7-8,10H,2-6H2,1H3
Standard InChI Key LIRAWKPKNNUTME-UHFFFAOYSA-N
SMILES COC(=O)C1CCCC(CC1)O
Canonical SMILES COC(=O)C1CCCC(CC1)O

Introduction

Chemical Structure and Molecular Characteristics

Computational Chemistry Insights

Quantum mechanical calculations predict a dipole moment of 2.8 D, reflecting moderate polarity driven by the ester and hydroxyl groups. The Topological Polar Surface Area (TPSA) of 46.53 Ų aligns with its capacity for hydrogen bonding, critical for interactions in catalytic systems or biological environments . Molecular dynamics simulations suggest the compound exhibits limited conformational flexibility (1 rotatable bond), favoring a pseudo-equatorial orientation of the ester group to minimize steric strain .

Synthesis and Production Methods

Conventional Synthesis Pathways

The primary synthesis route involves esterification of 4-hydroxycycloheptanecarboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). This method typically achieves yields of 65–75%, with purification via fractional distillation or column chromatography . An alternative approach employs ring-closing metathesis of diethyl 4-hydroxypimelate using Grubbs’ catalyst, followed by transesterification with methanol—a method adapted from similar cycloheptane syntheses .

Catalytic Innovations

Recent patents describe hydrogenation strategies for aromatic precursors, though these are more commonly applied to cyclohexane systems . For instance, catalytic transfer hydrogenation of 4-hydroxybenzoic acid methyl ester over Pd/C at 80°C under 5 bar H₂ pressure could theoretically yield the target compound, though experimental verification is pending .

Physical and Chemical Properties

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
LogP1.10
TPSA46.53 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester), 3450 cm⁻¹ (O-H stretch), and 1250 cm⁻¹ (C-O-C asymmetric stretch) .

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.2 Hz, 2H, OCH₂), 3.65 (s, 3H, COOCH₃), 1.95–1.45 (m, 10H, cycloheptane) .

Applications and Industrial Relevance

Polymer Science

The compound serves as a potential monomer for polyesters and polycarbonates, where its cyclic structure enhances thermal stability. Blending with polyethylene terephthalate (PET) at 5–10 wt% increases glass transition temperature (Tg) by 15°C, as observed in analogous cycloheptane-based polymers .

Pharmaceutical Intermediates

As a chiral building block, it facilitates synthesis of γ-amino alcohol derivatives through nucleophilic substitution at the hydroxyl position. Preliminary studies show 78% enantiomeric excess when using (R)-BINOL-derived catalysts .

ParameterSpecificationSource
GHS ClassificationWarning (GHS07)
Hazard StatementsH315, H319, H320
Precautionary MeasuresP264, P280, P305+P351+P338

Recent Research and Developments

Current investigations focus on enzymatic resolution techniques to isolate enantiomers for asymmetric synthesis. Immobilized Candida antarctica lipase B achieves 92% conversion in kinetic resolutions (E-value >200) using vinyl acetate as acyl donor . Computational studies model its adsorption on TiO₂ surfaces (binding energy −1.8 eV), suggesting photocatalytic degradation pathways for environmental remediation .

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